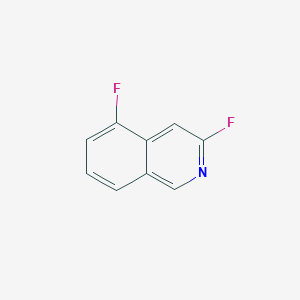
3,5-Difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the reaction of 3,5-difluorobenzaldehyde with an appropriate nitrogen source under cyclization conditions . Another approach involves the use of pre-fluorinated benzene rings that undergo cyclization to form the isoquinoline framework .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoroisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Difluoroisoquinoline involves its interaction with various molecular targets and pathways. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroisoquinoline
- 5-Fluoroisoquinoline
- 3,5-Difluoroquinoline
Comparison: 3,5-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . For example, this compound may exhibit different binding affinities and selectivities for biological targets compared to 3-Fluoroisoquinoline or 5-Fluoroisoquinoline .
Eigenschaften
Molekularformel |
C9H5F2N |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
3,5-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI-Schlüssel |
YLISBJXLPFVTQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


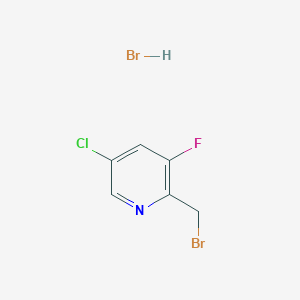
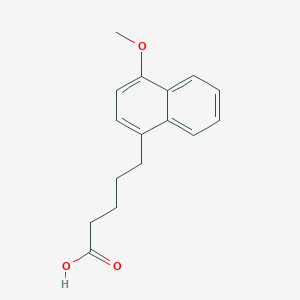
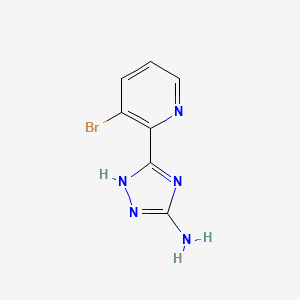
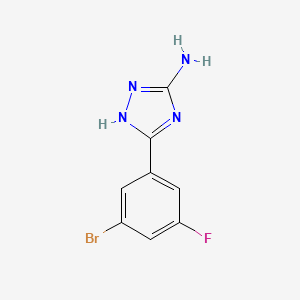
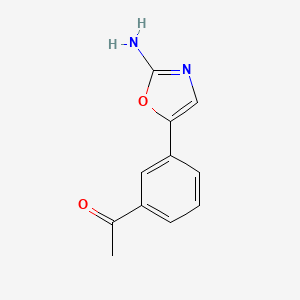
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
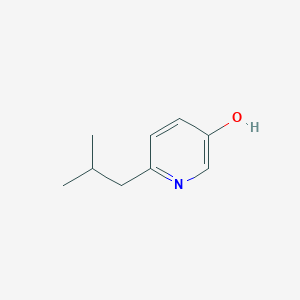
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

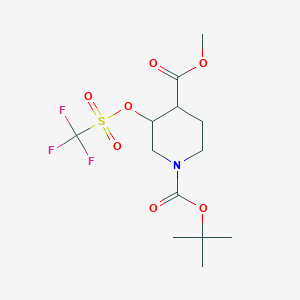
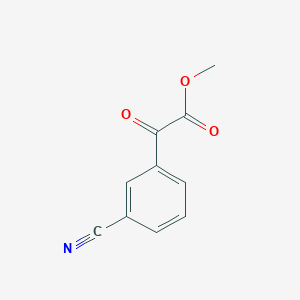
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
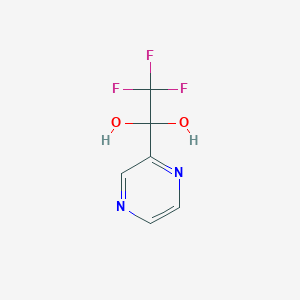
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)
